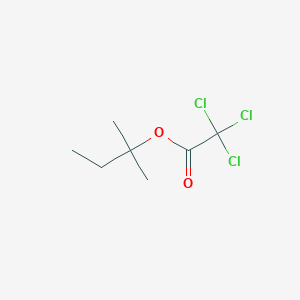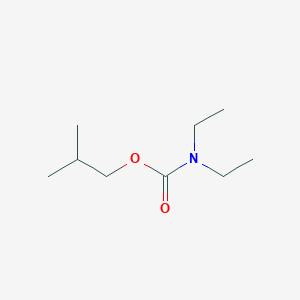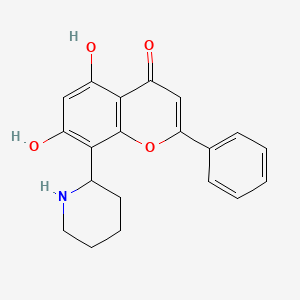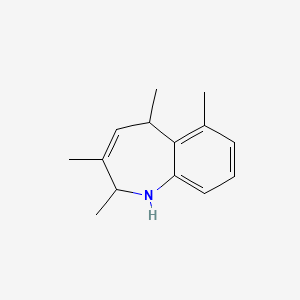
1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound includes a seven-membered azepine ring fused with a benzene ring, and it is substituted with four methyl groups at positions 2, 3, 5, and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reductive rearrangement of oximes in the presence of boron hydride and dimethyl sulfide complex has been reported as an effective method . Another method involves the acylation of 3-phenylpropan-1-amine followed by cyclization using trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, plays a crucial role in scaling up the production process. The choice of solvents and purification techniques also impacts the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated benzazepine derivatives. Substitution reactions can result in a wide range of functionalized benzazepines.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: Its chemical properties make it useful in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
1-Benzazepine: A parent compound with a similar structure but without the methyl substitutions.
2-Benzazepine: Another isomer with different substitution patterns.
3-Benzazepine: A third isomer with unique properties and biological activities.
Uniqueness
1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of four methyl groups may enhance its stability and modify its interaction with biological targets compared to other benzazepine derivatives.
Properties
CAS No. |
92617-30-6 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2,3,5,6-tetramethyl-2,5-dihydro-1H-1-benzazepine |
InChI |
InChI=1S/C14H19N/c1-9-6-5-7-13-14(9)11(3)8-10(2)12(4)15-13/h5-8,11-12,15H,1-4H3 |
InChI Key |
AXSLWQBNRXIAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C(NC2=CC=CC(=C12)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride](/img/structure/B14349247.png)
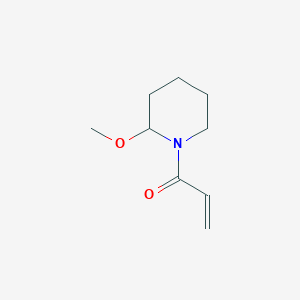
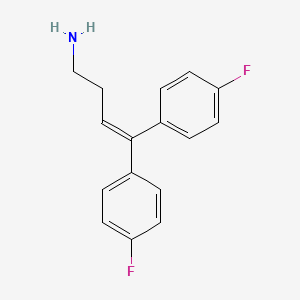

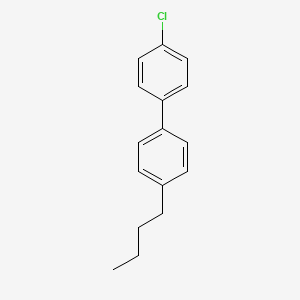
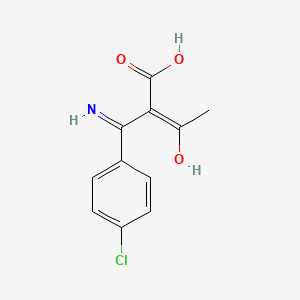
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)


